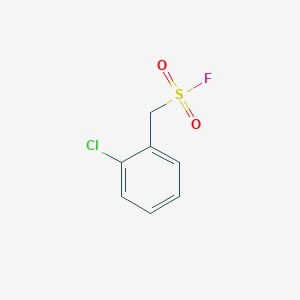

(2-Chlorophenyl)methanesulfonyl fluoride

Vue d'ensemble

Description

(2-Chlorophenyl)methanesulfonyl fluoride is a useful research compound. Its molecular formula is C7H6ClFO2S and its molecular weight is 208.64 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of (2-Chlorophenyl)methanesulfonyl fluoride is acetylcholinesterase (AChE) . Acetylcholinesterase is an enzyme that regulates acetylcholine, an important neurotransmitter in both the central and peripheral nervous systems .

Mode of Action

This compound acts as a potent inhibitor of acetylcholinesterase . It interacts with the enzyme, leading to its inhibition. This inhibition disrupts the normal regulation of acetylcholine, affecting the transmission of signals in the nervous system .

Biochemical Pathways

The inhibition of acetylcholinesterase by this compound affects the cholinergic pathway. This pathway involves the synthesis, release, and degradation of acetylcholine, a neurotransmitter essential for many functions in the body including muscle contraction and heart rate. By inhibiting acetylcholinesterase, this compound prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter .

Pharmacokinetics

It is known that the compound is highly toxic and corrosive . It is also hygroscopic, meaning it attracts and holds water by absorption or adsorption . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body, and thus its bioavailability.

Result of Action

The inhibition of acetylcholinesterase by this compound leads to an accumulation of acetylcholine in the nervous system. This can result in overstimulation of muscles and glands controlled by the nervous system. At the cellular level, this can lead to changes in cell signaling and function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its hygroscopic nature means that the presence of water can affect its stability and activity . Furthermore, its volatility suggests that it can easily become a vapor, which may influence its distribution and action in the body .

Activité Biologique

(2-Chlorophenyl)methanesulfonyl fluoride, commonly referred to as MSF, is an organosulfur compound notable for its biological activity, particularly as an inhibitor of serine proteases and acetylcholinesterase (AChE). This article delves into its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Reactivity

- The compound features a chlorophenyl group attached to a methanesulfonyl fluoride moiety, with a molecular weight of approximately 195.64 g/mol. The presence of the chlorine atom enhances its electrophilic properties, making it a reactive agent in biological systems.

Inhibition Mechanism

- MSF acts primarily by forming covalent bonds with serine residues in the active sites of target enzymes. This irreversible inhibition is particularly significant in the context of AChE, which plays a crucial role in neurotransmitter regulation. The binding of MSF to AChE leads to prolonged effects on acetylcholine levels in the nervous system, which can have therapeutic implications for neurodegenerative diseases .

Biological Activity

Serine Protease Inhibition

- Research indicates that this compound effectively inhibits serine proteases, enzymes that are vital for various physiological processes including digestion and blood coagulation. The compound's ability to selectively target these enzymes may provide avenues for developing treatments for conditions such as cancer and inflammatory diseases .

Acetylcholinesterase Inhibition

- As a potent inhibitor of AChE, MSF has shown promise in treating Alzheimer's disease. Its selective inhibition profile suggests that it could mitigate cognitive decline associated with aging and neurodegenerative disorders. Clinical trials have demonstrated that MSF is well tolerated and effective in reducing symptoms of dementia without the gastrointestinal side effects commonly associated with other cholinesterase inhibitors .

Case Studies and Research Findings

Clinical Trials

- Several clinical trials have explored the efficacy of MSF in treating Alzheimer's disease. A Phase I trial assessed safety at proposed therapeutic doses, while a Phase II trial confirmed its effectiveness in improving cognitive function among elderly patients with dementia. Notably, these studies highlighted MSF's favorable tolerability profile compared to existing treatments .

In Vivo Studies

- Animal studies have shown that MSF preferentially inhibits AChE in the brain compared to peripheral tissues. This selectivity is crucial for minimizing side effects while maximizing therapeutic benefits in cognitive impairment scenarios. For instance, aged rats treated with MSF exhibited cognitive performance comparable to younger rats, suggesting potential for reversing age-related memory deficits .

Data Summary

| Property | Value |

|---|---|

| Molecular Weight | 195.64 g/mol |

| Inhibition Type | Irreversible AChE inhibitor |

| Therapeutic Applications | Alzheimer's disease |

| Selectivity | High for brain AChE |

| Clinical Trial Status | Phase I and II completed |

Propriétés

IUPAC Name |

(2-chlorophenyl)methanesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO2S/c8-7-4-2-1-3-6(7)5-12(9,10)11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUDUPDRUYHEMHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CS(=O)(=O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201268051 | |

| Record name | Benzenemethanesulfonyl fluoride, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201268051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384429-15-5 | |

| Record name | Benzenemethanesulfonyl fluoride, 2-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1384429-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanesulfonyl fluoride, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201268051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.